molecular formula C18H19N5O2S B2698585 6-Methyl-2-oxo-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carbonitrile CAS No. 899756-13-9

6-Methyl-2-oxo-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carbonitrile

Cat. No. B2698585
CAS RN: 899756-13-9
M. Wt: 369.44
InChI Key: XKDZIKNNQHVSQR-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Synthesis

Compounds similar to "6-Methyl-2-oxo-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carbonitrile" have been synthesized and their interactions with proteins predicted by molecular docking studies. For instance, derivatives have shown high affinity towards CDK4 protein, suggesting potential applications in the development of anticancer drugs. The affinity is attributed to minimum energy and good hydrogen bonding interaction, highlighting their relevance in drug discovery processes (Holam, Santhoshkumar, & Killedar, 2022).

Antioxidant and Antimicrobial Activities

Novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have been characterized for their antioxidant activities. These studies suggest that structural modifications in the pyrimidine core can lead to compounds with significant antioxidant properties, which might be applicable in preventing oxidative stress-related diseases (Salem, Farhat, Errayes, & Madkour, 2015).

Anticancer and Anti-inflammatory Applications

Compounds with structural features similar to "6-Methyl-2-oxo-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carbonitrile" have been explored for their potential as anticancer and anti-inflammatory agents. This exploration includes the synthesis and evaluation of novel pyrazolopyrimidines derivatives, which have shown promising activity against cancer cells and as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Enzyme Inhibition for Diabetes Treatment

Certain derivatives have been identified as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, with implications for the treatment of type-2 diabetes. These inhibitors were prepared labeled with carbon-13 and carbon-14 to enable comprehensive drug metabolism and pharmacokinetics studies (Latli et al., 2017).

Antimicrobial and Antifungal Properties

Novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity. This research demonstrates the potential of pyrimidine derivatives in developing new antimicrobial agents, with some compounds showing potent activity against bacteria and fungi (Tiwari et al., 2018).

properties

IUPAC Name

6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-15(11-19)17(21-18(25)20-13)26-12-16(24)23-9-7-22(8-10-23)14-5-3-2-4-6-14/h2-6H,7-10,12H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDZIKNNQHVSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-oxo-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carbonitrile

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